molecular formula C15H15NO2S B562188 2-Benzyloxy-5-acetaminobenzenethiol-d5 CAS No. 1215607-50-3

2-Benzyloxy-5-acetaminobenzenethiol-d5

Cat. No.: B562188
CAS No.: 1215607-50-3
M. Wt: 278.381
InChI Key: RAEVGIDMILXZIH-GAWQYXMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Thiophenol Derivatives in Advanced Organic Synthesis and Their Research Relevance

Thiophenols, also known as benzenethiols, are organosulfur compounds that are the sulfur analogs of phenols. chemicalbook.com In these molecules, the oxygen atom of the hydroxyl group is replaced by a sulfur atom. chemicalbook.com Thiophenol and its derivatives are versatile reagents and building blocks in advanced organic synthesis. They participate in a variety of chemical reactions, making them essential for constructing more complex molecules.

Several synthetic methods exist for producing thiophenols, including the reduction of benzenesulfonyl chlorides and the reaction of sulfur with phenyl magnesium halides. chemicalbook.com In contemporary organic chemistry, copper-catalyzed C-S coupling reactions have become an effective method for synthesizing aryl thiols from aryl iodides. The reactivity of the thiol group makes these compounds crucial intermediates in the synthesis of pharmaceuticals, such as sulfonamides and antifungal agents. chemicalbook.com Their ability to form sulfur-carbon bonds is leveraged in various coupling reactions and in the creation of molecules with specific biological or material properties.

Contextualizing 2-Benzyloxy-5-acetaminobenzenethiol-d5 within Specialized Research Domains and its Role as a Deuterated Analog

This compound is a specialized chemical compound that combines the structural features of a thiophenol derivative with the analytical advantages of stable isotope labeling. The "-d5" in its name signifies that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. A drug or molecule that has undergone such a substitution is known as a deuterated analog.

The primary scientific value of deuterating a compound like 2-Benzyloxy-5-acetaminobenzenethiol lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This increased bond strength can significantly slow down metabolic processes that involve breaking this bond, potentially leading to a longer biological half-life and an altered pharmacokinetic profile for the molecule. Consequently, deuterated compounds are of great interest in pharmaceutical research and drug development to enhance the metabolic stability of potential drug candidates.

Furthermore, this compound serves a critical role as an internal standard in quantitative bioanalysis. When its non-deuterated counterpart is being measured in a complex biological sample using mass spectrometry, a known amount of the deuterated version is added. Because the deuterated and non-deuterated forms are chemically identical and behave similarly during sample preparation and analysis but are distinguishable by their mass, the deuterated analog allows for highly accurate quantification of the target molecule.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1215607-50-3
Synonym N-[3-Mercapto-4-(phenylmethoxy)phenyl]acetamide-d5
Molecular Formula C₁₅H₁₀D₅NO₂S
Appearance (Typically a solid)
Application Research, Internal Standard, Intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-N-(2,6-dideuterio-4-phenylmethoxy-3-sulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-11(17)16-13-7-8-14(15(19)9-13)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,16,17)/i1D3,7D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVGIDMILXZIH-GAWQYXMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])S)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Benzyloxy 5 Acetaminobenzenethiol D5

Precursor Synthesis Routes to 2-Benzyloxy-5-acetaminobenzenethiol

The synthesis of the precursor, 2-Benzyloxy-5-acetaminobenzenethiol, requires careful strategic planning to correctly install the three different functional groups—hydroxyl (protected as a benzyl ether), acetamido, and thiol—onto the benzene ring in the desired 1, 2, and 4 positions.

The synthesis of aromatic thiols often involves multi-step sequences due to the reactivity of the thiol group. A common strategy begins with a substituted phenol. For the target precursor, a plausible synthetic route could start from 4-acetamidophenol. The synthesis must consider the directing effects of the substituents in electrophilic aromatic substitution reactions to ensure the correct regiochemistry. libretexts.org

A general approach for preparing aromatic thiols can be adapted for this specific molecule. One such method involves the Newman-Kwart rearrangement. This reaction sequence typically starts with a phenol, which is converted to an O-aryl thiocarbamate. Upon heating, this intermediate rearranges to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired aromatic thiol.

Another approach involves the reduction of an aromatic sulfonyl chloride. Starting with a suitable substituted benzene, sulfonation followed by chlorination would yield a sulfonyl chloride. This intermediate can then be reduced to the corresponding thiol using a reducing agent like zinc in an acidic medium.

The introduction of the thiol group can also be achieved via nucleophilic aromatic substitution on a highly activated aromatic ring or through metal-catalyzed cross-coupling reactions. However, for the specific substitution pattern of 2-Benzyloxy-5-acetaminobenzenethiol, a multi-step synthesis starting from a commercially available substituted aniline or phenol is generally more practical. google.com A potential multi-step pathway is outlined below:

Protection and Nitration: Start with 4-aminophenol. The amino group is first acetylated to form 4-acetamidophenol to moderate its activating effect and protect it during subsequent steps. The hydroxyl group is then protected as a benzyl ether. Nitration of the resulting compound would be directed by the ortho-, para-directing benzyloxy and acetamido groups.

Reduction and Diazotization: The nitro group is then reduced to an amine. This new amino group can be converted into a diazonium salt.

Thiol Introduction: The diazonium salt can be converted to the thiol via reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.

The synthesis of complex molecules like 2-Benzyloxy-5-acetaminobenzenethiol can be approached using either convergent or divergent strategies. researchgate.net

Deuteration Methodologies for Selective Isotopic Incorporation of 2H

The introduction of deuterium (B1214612) into a molecule can enhance its metabolic stability or serve as a label for mechanistic or analytical studies. acs.orgnih.gov For 2-Benzyloxy-5-acetaminobenzenethiol-d5, the "-d5" designation implies deuteration of the five hydrogens on the phenyl ring of the benzyl group. This requires selective deuteration methods.

Achieving regioselective deuteration is a significant challenge in synthetic chemistry. chemrxiv.org Strategies often rely on directing groups or the inherent reactivity of specific C-H bonds. For the target molecule, the deuteration is on the benzyloxy group's phenyl ring, which is separate from the main substituted benzenethiol ring. A common approach would be to use a deuterated starting material, such as benzyl-d5 bromide, during the precursor synthesis. This would involve the following reaction:

O-alkylation with a deuterated reagent: The hydroxyl group of 4-acetamidophenol would be deprotonated with a base and then reacted with benzyl-d5 bromide to form the deuterated ether linkage. The rest of the precursor synthesis would then proceed as previously described.

Alternatively, direct C-H activation and H/D exchange on the final precursor molecule could be considered, although selectively deuterating only the benzyl ring without affecting the other aromatic ring would be challenging. acs.org

Transition metal-catalyzed hydrogen-isotope exchange (HIE) reactions are powerful tools for introducing deuterium. nih.gov Catalysts based on iridium, rhodium, ruthenium, and palladium are commonly used. nih.govacs.org

Recently, silver-catalyzed deuteration has emerged as a valuable method. researchgate.net Silver(I) complexes, such as those involving a phosphine-ligated silver-carbonate, have been shown to catalyze the site-selective deuteration of C-H bonds in aromatic systems. nih.govberkeley.eduresearchgate.net These reactions often proceed without the need for directing groups and tolerate a wide range of functional groups. nih.govberkeley.edu A proposed mechanism suggests that the process is initiated by a silver-promoted C-H activation. researchgate.netacs.org This approach could potentially be applied to the benzyl group of the precursor, although controlling selectivity between the two different phenyl rings would be a primary consideration.

Comparison of Catalytic Systems for Aromatic H/D Exchange
Catalyst SystemDeuterium SourceTypical SubstratesKey AdvantagesReference
Silver-carbonate / Phosphine LigandCH₃OD, D₂OAromatic heterocycles, nitroaromaticsGood functional group tolerance; no directing group required. researchgate.netnih.gov
Ruthenium Nanoparticles (Ru@PVP)D₂ gas, D₂OAnilines, phenols, phosphines, nucleobasesHigh deuterium incorporation; applicable to complex molecules. acs.orgresearchgate.net
Palladium on Carbon (Pd/C)D₂OAmino acids, benzylic positionsHeterogeneous catalyst, easy to remove; mild conditions. nih.gov
Iron Pincer ComplexBenzene-d₆(Hetero)aromatic hydrocarbonsUses earth-abundant metal; mild conditions. nih.gov

The choice of deuterium source is critical for successful isotopic labeling and depends on the specific reaction methodology. scripps.edu Common sources include:

Deuterium oxide (D₂O): It is a cost-effective and widely used deuterium source for H/D exchange reactions, often in the presence of an acid, base, or metal catalyst. nih.govacs.orgtn-sanso.co.jp

Deuterated Solvents: Solvents like deuterated methanol (CH₃OD), DMSO-d₆, or deuterated trifluoroacetic acid (CF₃COOD) can serve as both the reaction medium and the deuterium source. nih.govnih.govnih.gov

Deuterium Gas (D₂): This is often used in conjunction with heterogeneous or homogeneous metal catalysts (e.g., Pd, Pt, Ru) for H/D exchange, analogous to catalytic hydrogenation. acs.org

For the synthesis of this compound, the most direct method would involve using a pre-deuterated building block like benzyl-d5 bromide. If an H/D exchange approach were to be used on the final precursor, the selection of the deuterium source would need to be optimized alongside the catalyst to maximize incorporation on the target benzyl ring while minimizing exchange at other positions. acs.org

Purification Techniques for Deuterated Chemical Entities

The purification of deuterated compounds like this compound is a critical step to ensure their suitability for their intended applications, particularly when they are used as high-purity standards for analytical purposes. clearsynth.comnih.gov The goal is to separate the desired deuterated molecule from its non-deuterated (protiated) counterpart and other synthetic impurities. nih.gov

Advanced Chromatographic Separations for Isotopic Purity

Chromatographic techniques are fundamental in the purification of deuterated compounds, allowing for the separation of molecules based on subtle differences in their physicochemical properties. nih.gov

Gas-Liquid Chromatography (GLC): For volatile compounds, GLC can be a powerful tool for separating isotopologues. The choice of stationary phase is crucial. Studies have shown that nonpolar stationary phases can sometimes lead to an "inverse isotope effect," where the heavier deuterated compound elutes earlier than its lighter counterpart. nih.gov Conversely, polar stationary phases often exhibit a "normal isotope effect." nih.gov The specific retention behavior also depends on the location of the deuterium atoms within the molecule. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purification of a broad range of organic compounds, including those that are not sufficiently volatile for GC. For separating deuterated and non-deuterated species, reversed-phase HPLC is often employed. The subtle differences in polarity and van der Waals interactions between the deuterated and protiated molecules can be exploited to achieve separation. It has been observed that deuterium substitution can lead to slight shifts in retention times, which can be harnessed for purification. acs.org

Subzero Temperature Chromatography: Performing liquid chromatography at subzero temperatures can enhance the resolution of chromatographic separations. nih.gov This technique can be particularly useful in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to minimize the back-exchange of deuterium for hydrogen. nih.gov By operating at temperatures as low as -30 °C, the separation of deuterated peptides has been significantly improved. nih.gov

Table 1: Comparison of Chromatographic Techniques for Isotopic Separation

TechniquePrincipleAdvantagesDisadvantages
Gas-Liquid Chromatography (GLC) Partitioning between a gaseous mobile phase and a liquid stationary phase.High resolution for volatile compounds.Limited to thermally stable and volatile compounds.
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.Wide applicability, various stationary phases available.May require optimization of mobile phase and column chemistry for isotopic separation.
Subzero Temperature Chromatography HPLC performed at sub-zero temperatures.Enhanced resolution, reduced back-exchange of deuterium.Requires specialized equipment to maintain low temperatures.

Crystallization and Other Isolation Methods for High Purity Standards

Beyond chromatography, other purification methods are essential for obtaining highly pure deuterated standards.

Recrystallization: This is a classic and effective technique for purifying solid compounds. libretexts.org The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For deuterated compounds, recrystallization can be effective in removing both chemical and isotopic impurities, provided there is a sufficient difference in their crystal lattice energies or solubilities.

Sublimation: For compounds that can transition directly from a solid to a gas phase, sublimation offers a gentle and effective purification method. libretexts.org This technique is particularly useful for removing non-volatile impurities.

Analytical Characterization and Isotopic Fidelity of 2 Benzyloxy 5 Acetaminobenzenethiol D5

Spectroscopic Validation of Deuterium (B1214612) Incorporation and Positional Isomerism

Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium atoms at the intended positions within the molecular structure and for ensuring the absence of isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous determination of the position and extent of deuterium labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of 2-Benzyloxy-5-acetaminobenzenethiol-d5, the absence or significant attenuation of signals corresponding to the five protons on the benzyl group confirms the successful substitution with deuterium. The remaining protons on the acetamino and benzenethiol portions of the molecule would exhibit characteristic chemical shifts and coupling patterns, allowing for full structural assignment.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum would show a signal or signals at chemical shifts corresponding to the benzylic positions, providing direct evidence of deuterium incorporation at the desired locations. The integration of these signals can offer a quantitative measure of deuterium enrichment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling, and their signals will be shifted slightly upfield compared to their non-deuterated counterparts. This effect, known as the isotopic shift, provides additional proof of deuteration at the specific carbon centers of the benzyl group.

NMR Data for this compound
Nucleus
¹H
²H
¹³C

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and, consequently, the successful incorporation of the five deuterium atoms. By providing a highly accurate mass measurement, HRMS can distinguish between the mass of the deuterated compound and its unlabeled analog, as well as other potential impurities. The measured mass-to-charge ratio (m/z) should align with the theoretical exact mass of C₁₅H₁₀D₅NOS.

HRMS Data for this compound
Parameter
Molecular Formula
Theoretical Exact Mass
Measured Exact Mass
Mass Difference (ppm)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

IR Spectroscopy: The C-D stretching vibrations are expected to appear at lower wavenumbers (typically around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹). The presence of these characteristic C-D absorption bands and the corresponding decrease in the intensity of the aromatic C-H stretching bands provide strong evidence for deuteration of the benzyl group.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can detect the C-D vibrational modes. Raman can be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum, providing complementary information. Density functional theory (DFT) calculations can be used to predict the vibrational spectra and support the assignment of experimental bands. nih.gov

Vibrational Spectroscopy Data for this compound
Spectroscopic Technique
Infrared (IR) Spectroscopy
Raman Spectroscopy

Quantitative Determination of Isotopic Purity and Enrichment Levels

Beyond confirming the presence and location of deuterium, it is crucial to quantify the isotopic purity and the level of deuterium enrichment.

LC/MS-based Approaches for Accurate Isotopic Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly sensitive and specific technique for determining the isotopic purity of a compound. nih.gov By separating the analyte from potential impurities via liquid chromatography and then analyzing the mass distribution with a mass spectrometer, one can accurately quantify the percentage of the deuterated species relative to any unlabeled or partially labeled counterparts. This method is suitable for assessing purity during process and purification development. nih.gov

Assessment of Chemical Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical reference standards and active ingredients. nih.gov For aromatic thiols like this compound, reversed-phase HPLC is the most common and effective method. diva-portal.org

In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. A C18 column is frequently employed for the separation of such moderately polar compounds. nih.gov The separation is achieved using a mobile phase gradient, often consisting of an aqueous component with an acid modifier (like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. nih.govmdpi.com The detector, most commonly a UV detector, monitors the eluent at a specific wavelength where the compound and potential impurities exhibit strong absorbance.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For a high-purity standard, this value is expected to be above 98-99%. The impurities are visible as separate, smaller peaks with different retention times.

Hypothetical HPLC Purity Analysis Data:

Table 1: Representative HPLC Conditions and Purity Results for this compound
ParameterValue/Condition
HPLC System Agilent 1260 Infinity II or similar
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30% B to 95% B20-25 min: Hold at 95% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Retention Time ~15.2 minutes
Calculated Purity 99.6% (Area Normalization)

Hypothetical Impurity Identification via HPLC-UV:

Table 2: Potential Impurities Detected by HPLC

Peak IDRetention Time (min)Area %Potential Identification
Impurity A11.80.15%Process-related impurity (e.g., starting material)
Impurity B14.90.18%Isomeric impurity or non-deuterated analog
Impurity C17.50.07%Oxidation product (e.g., disulfide)

While HPLC can separate and quantify impurities, it does not typically provide structural information. To identify the chemical structures of the minor peaks observed in the chromatogram, advanced spectroscopic techniques are indispensable. bohrium.comshimadzu.com The combination of liquid chromatography with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. conicet.gov.ar

Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC system to a mass spectrometer, precise mass information can be obtained for each impurity peak as it elutes from the column. shimadzu.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the prediction of the elemental formula of the impurity. shimadzu.com Further fragmentation of the impurity ion (MS/MS) yields a pattern of smaller fragment ions, which serves as a structural fingerprint to help identify the molecule, often by comparing it to the fragmentation pattern of the main compound. shimadzu.com For this compound, a key impurity to monitor would be its non-deuterated (d0) analog, which would have a molecular weight exactly 5 Daltons less than the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for the structural elucidation of organic compounds. veeprho.com It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule. bohrium.comregistech.com If an impurity can be isolated from the main compound, for instance using preparative HPLC, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to unambiguously determine its structure. registech.com For deuterated standards, ¹H NMR is also used to confirm the position and extent of deuterium incorporation and to ensure there is no significant H-D exchange. cerilliant.com

Hypothetical Spectroscopic Data for an Impurity:

Table 3: Example Spectroscopic Data for Elucidation of "Impurity B"
TechniqueObservationInterpretation
LC-HRMS [M+H]⁺ ion: 5 mass units lower than the main peak.Strong evidence for the presence of the non-deuterated (d0) analog, 2-Benzyloxy-5-acetaminobenzenethiol. tandfonline.com
MS/MS Fragmentation: Pattern is nearly identical to the d5-standard but with corresponding mass shifts.Confirms the core structure is the same, differing only in isotopic labeling.
¹H NMR (if isolated) Aromatic signals in the ~7.3-7.5 ppm region integrate to 5 protons.Confirms a non-deuterated benzyl group, unlike the d5-standard which would show no signal in this region.

This systematic approach, combining chromatographic separation with advanced spectroscopic identification, ensures the high purity and structural integrity of this compound, validating its suitability as a reliable internal standard for sensitive analytical applications.

Applications of 2 Benzyloxy 5 Acetaminobenzenethiol D5 in Advanced Research Paradigms

Mechanistic Investigations Leveraging Deuterium (B1214612) Isotope Effects

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govunam.mxwikipedia.org This effect serves as a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. nih.gov

Elucidation of Reaction Pathways and Rate-Determining Steps in Organic Transformations

The presence of deuterium atoms on the benzene ring of 2-Benzyloxy-5-acetaminobenzenethiol-d5 can be instrumental in probing the mechanisms of electrophilic aromatic substitution reactions. youtube.com If the cleavage of a carbon-deuterium (C-D) bond on the aromatic ring is part of the rate-determining step, a primary kinetic isotope effect will be observed, meaning the deuterated compound will react slower than its non-deuterated counterpart. unam.mx Conversely, the absence of a significant KIE would suggest that the C-D bond is not broken in the slowest step of the reaction. youtube.com

For instance, in reactions involving the thiol group, such as thiol-ene or thiol-disulfide exchange reactions, the deuterated aromatic ring can help to dissect the electronic effects on the reaction mechanism without directly participating in the bond-breaking or bond-forming events of the thiol group itself. This allows researchers to isolate and study the reactivity of the sulfur atom more cleanly.

Studies on Thiol Reactivity and Stability through Deuteration in Chemical Reactions

While the deuterium atoms in this compound are on the stable aromatic ring, their presence can subtly influence the physicochemical properties of the molecule, including the acidity of the thiol proton, through electronic effects. The study of thiol-disulfide exchange is crucial in understanding protein folding and stability. nih.gov The reactivity of the thiol group is paramount in these exchange reactions. nih.gov While direct deuteration of the thiol group (S-D) would have a more pronounced effect on reactions involving this bond, the deuterated benzene ring in this compound provides a stable, labeled scaffold to study the intrinsic reactivity of the thiol group in various chemical environments.

The inherent reactivity of thiols can lead to various modifications, which are central to their biological function. nih.gov By using a deuterated standard like this compound, researchers can more accurately study the rates and mechanisms of these thiol modifications in complex systems.

Role as a Stable Isotope-Labeled Internal Standard in Quantitative Analytical Methods

One of the most significant applications of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. scbt.com SIL-IS are considered the gold standard for quantification because their chemical and physical properties are nearly identical to the analyte of interest, but they are distinguishable by their mass.

Development of Analytical Methods for Trace Analysis and Detection Limits

The analysis of volatile thiols in complex matrices, such as food, beverages, and biological samples, is challenging due to their low concentrations and high reactivity. mdpi.com The development of robust analytical methods with low detection limits is therefore crucial. The use of a deuterated internal standard like this compound can significantly improve the accuracy and precision of these methods. By adding a known amount of the SIL-IS to a sample, any variability during sample preparation, chromatography, or ionization in the mass spectrometer will affect both the analyte and the standard equally, allowing for reliable quantification even at trace levels.

Table 1: Comparison of Analytical Performance With and Without a Deuterated Internal Standard

ParameterWithout Internal StandardWith this compound (SIL-IS)
Precision (%RSD) 15-25%<5%
Accuracy (%Bias) ± 20-30%± 5-10%
Limit of Quantification (LOQ) HigherLower
Matrix Effect SignificantMinimized

This table presents hypothetical data to illustrate the typical improvements seen when using a SIL-IS.

Calibration and Quantitation in Complex Matrices, e.g., in biological research (proteomics)

In proteomics, the quantitative analysis of proteins and their post-translational modifications is essential for understanding cellular processes and disease. nih.gov Thiols on cysteine residues are particularly important and can undergo various modifications. Quantifying these modifications in complex biological samples is prone to matrix effects, where other molecules in the sample can interfere with the ionization of the analyte.

The use of this compound, which is designated for proteomics research, helps to overcome these challenges. scbt.com By co-eluting with the non-deuterated analyte, it experiences the same matrix effects, leading to a more accurate and precise quantification of the target molecule. This is particularly important for identifying and quantifying changes in protein thiol modifications in response to different stimuli or in disease states.

Contributions to Metabolomics and Metabolic Flux Analysis Studies

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. Metabolic flux analysis (MFA) is a powerful technique within metabolomics that measures the rates of metabolic reactions. nih.govnih.gov Stable isotope tracers, including deuterated compounds, are central to MFA studies. researchgate.netosti.gov

While direct studies involving this compound in metabolic flux analysis are not widely reported, its structural features suggest potential applications. As an aromatic thiol, it could be used to probe the metabolism of xenobiotic compounds containing similar functional groups. By tracking the fate of the deuterated label, researchers could elucidate the metabolic pathways involved in the detoxification or bioactivation of such compounds.

Furthermore, the principles of using deuterated tracers in MFA are well-established. researchgate.netosti.gov For example, deuterated glucose is commonly used to trace the flow of carbon atoms through central metabolic pathways. researchgate.net Similarly, a deuterated compound like this compound could be used to investigate specific enzymatic reactions or transport processes related to aromatic thiols, providing valuable insights into cellular metabolism and its response to external compounds.

Tracing Metabolic Pathways and Intermediates in Biochemical Systems

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, allowing for the unambiguous tracking of molecules through complex biochemical networks. simsonpharma.com When introduced into a biological system, this compound acts as a tracer. Its metabolic fate can be followed using mass spectrometry-based techniques. Researchers can distinguish the deuterated metabolites from the endogenous, non-labeled pool of molecules.

For instance, a plausible metabolic pathway for a benzenethiol derivative involves oxidation. A study on benzothiophene-containing molecules, which are structurally related, showed evidence of metabolism via a reactive arene oxide intermediate. nih.gov Applying this principle, if 2-Benzyloxy-5-acetaminobenzenethiol were administered to a cellular or whole-organism model, its metabolites could be identified. The deuterated version, when analyzed by high-resolution mass spectrometry, would produce ion clusters with a characteristic mass shift corresponding to the five deuterium atoms, confirming their origin. This allows for the confident identification of novel or unexpected metabolites, such as hydroxylated species or glutathione conjugates, which are indicative of specific enzymatic pathways like those mediated by cytochrome P450s. juniperpublishers.comresearchgate.net

Investigation of Metabolic Turnover Rates and Dynamic Processes

Understanding the rate at which molecules are synthesized, broken down, and replaced—known as metabolic turnover—is crucial for comprehending dynamic biological processes. Stable isotope labeling, analogous to the principles of pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) for proteins, can be applied to study the turnover of small molecules like this compound. wikipedia.orgnih.gov

In a typical experiment, a biological system at a steady state is exposed to the deuterated compound for a defined period. By sampling the system over time and measuring the ratio of the deuterated (heavy) to the non-deuterated (light) form, researchers can calculate the rate of its uptake, metabolism, and clearance. wikipedia.org This "pulse-chase" approach provides quantitative data on the half-life of the compound within the system. These studies are critical for understanding how the stability and processing of such molecules are affected by disease states, genetic modifications, or the presence of other therapeutic agents. The high analytical sensitivity of mass spectrometry ensures that even small fluctuations in turnover can be accurately monitored. scioninstruments.com

Application in Drug Metabolism and Pharmacokinetic Studies (Pre-clinical/In Vitro)

Deuterated compounds are invaluable tools in preclinical drug development, particularly for characterizing the metabolic stability and pharmacokinetic profiles of new chemical entities. nih.govclearsynth.com this compound is ideally suited for these applications, serving both as a test compound to probe metabolic pathways and as a superior internal standard for quantitative analysis. aptochem.comnih.gov

In Vitro Metabolic Stability Assessments (e.g., using enzyme systems)

A key step in drug discovery is to assess a molecule's susceptibility to metabolism by drug-metabolizing enzymes, often using in vitro systems like liver microsomes or hepatocytes. acs.org Deuteration of a metabolically labile site on a molecule can significantly slow down its rate of enzymatic degradation due to the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov

By incubating both the deuterated and non-deuterated versions of 2-Benzyloxy-5-acetaminobenzenethiol with a rat liver microsome preparation, a direct comparison of their stability can be made. For example, a research group investigating a tyrosine kinase inhibitor, IQS016, synthesized its deuterated analog, IQS016-d5. nih.gov They demonstrated that the deuterated version was substantially more stable in the presence of rat-liver microsomes. nih.gov A similar experiment with this compound would likely show an increased resistance to metabolism compared to its non-deuterated form, indicating that the phenyl ring is a site of metabolism. nih.gov This modification can improve a compound's half-life and metabolic profile. juniperpublishers.com

Table 1: Illustrative Metabolic Stability Data This interactive table presents hypothetical comparative data for the in vitro metabolic stability of 2-Benzyloxy-5-acetaminobenzenethiol and its deuterated analog when incubated with human liver microsomes.

Time (minutes)% Parent Compound Remaining (Non-deuterated)% Parent Compound Remaining (d5-labeled)
0100100
58595
156082
303568
601245

Evaluation of Metabolic Pathways and Enzyme Kinetics utilizing Isotopic Tracers

Beyond simply measuring stability, this compound is used as an internal standard for the accurate quantification of its non-deuterated analog in complex biological samples. aptochem.com In bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency, but a different mass-to-charge ratio (m/z). scioninstruments.comwuxiapptec.com A stable isotope-labeled version of the analyte is considered the "gold standard" for this purpose. aptochem.comnih.gov

When studying enzyme kinetics, a known concentration of this compound is spiked into every sample containing the non-deuterated drug. This allows for the correction of variability that can arise during sample preparation, extraction, and injection into the LC-MS system. scioninstruments.comwuxiapptec.com By comparing the analyte's peak area to the internal standard's peak area, a precise and accurate concentration can be determined. This enables the reliable calculation of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are fundamental to characterizing drug-enzyme interactions.

Utilization in Structural Biology and Conformational Studies

NMR-based Structural Elucidation Enhancement of Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution. nih.gov However, for large biomolecules, the sheer number of hydrogen (¹H) atoms can lead to overcrowded and complex spectra that are difficult to interpret. nih.gov Strategic deuteration is a powerful method to simplify these spectra. nih.gov

While this compound itself is a small molecule, the principles of its use extend to larger systems. In the context of structural biology, a deuterated ligand like this can be used to probe its binding site on a target protein. By acquiring NMR spectra of the protein both with and without the deuterated ligand, specific chemical shift perturbations can be identified, mapping the binding interface.

Furthermore, the replacement of protons with deuterium atoms effectively "edits" the ¹H-NMR spectrum by removing signals that would otherwise cause overlap. simsonpharma.comtcichemicals.com This spectral simplification allows the remaining proton signals, such as those at the protein-ligand interface, to be resolved and assigned more easily. In solid-state NMR, extensive deuteration has been shown to significantly narrow resonance line-widths, leading to higher resolution spectra. nih.gov

Conformational Dynamics Studies with Deuterated Analogues

The study of molecular conformational dynamics, which governs the three-dimensional arrangement of atoms and their interconversion between different spatial orientations, is fundamental to understanding a molecule's physical, chemical, and biological properties. In this context, the strategic use of isotopically labeled compounds, particularly deuterated analogues, has emerged as a powerful technique. The compound this compound, where five hydrogen atoms on the benzyl group are replaced with deuterium, serves as a prime example for investigating intricate conformational behaviors in aromatic thiol derivatives.

The primary advantage of using deuterated analogues like this compound in conformational analysis lies in the distinct properties of deuterium compared to protium (the common isotope of hydrogen). While chemically similar, the difference in mass and nuclear magnetic properties between deuterium and hydrogen provides a subtle yet powerful probe for various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsigmaaldrich.com Deuterium has a different gyromagnetic ratio and a nuclear spin of 1, compared to 1/2 for hydrogen. khanacademy.org This difference allows for the simplification of complex proton NMR spectra. By selectively replacing protons with deuterons, specific signals in the ¹H NMR spectrum can be eliminated, which aids in the assignment of remaining resonances and the analysis of complex coupling patterns that are often a hurdle in determining molecular conformation. youtube.com

In the case of this compound, the deuteration of the benzyl group is a strategic choice. The benzyloxy group can rotate around the C-O bond, and the entire moiety can exhibit different orientations relative to the acetaminobenzenethiol core. These conformational isomers may have very similar energy levels, making them difficult to distinguish using standard methods. By using the d5-benzyloxy analogue, researchers can more clearly observe the NMR signals of the protons on the aromatic ring and the acetamino group, without the interference from the benzyl protons. This allows for a more precise measurement of nuclear Overhauser effects (NOEs) between the remaining protons, which provides through-space distance information critical for defining the molecule's preferred conformation(s) in solution.

Furthermore, deuterium labeling is instrumental in studying dynamic processes such as ring-flipping and bond rotations. rsc.org The rate of these conformational changes can be measured using advanced NMR techniques like dynamic NMR (DNMR). The presence of deuterium can slightly alter the energy barriers for these rotations due to its larger mass, an effect that can be computationally modeled and correlated with experimental data to provide a highly detailed picture of the molecule's conformational landscape.

The data obtained from these studies, such as coupling constants and NOE-derived distances, can be used to construct a three-dimensional model of the molecule's predominant conformation. This is often supplemented by computational chemistry methods, such as Density Functional Theory (DFT) calculations, to determine the relative energies of different possible conformers. acs.org

Below is a hypothetical data table illustrating the type of information that could be generated from a comparative NMR study of the deuterated and non-deuterated forms of 2-Benzyloxy-5-acetaminobenzenethiol.

Parameter2-Benzyloxy-5-acetaminobenzenethiolThis compoundRationale for Difference
¹H NMR Chemical Shift of Thiol Proton (ppm) 7.547.54Minimal isotopic effect on chemical shift of distant protons.
¹H NMR Linewidth of Aromatic Protons (Hz) 2.51.8Reduced spin-spin coupling and relaxation effects from the deuterated benzyl group lead to sharper signals.
Observed NOEs Between benzyl H and aromatic HBetween remaining aromatic H and acetamino HSimplification of the spectrum allows for unambiguous identification of weaker, long-range NOEs.
Rotational Energy Barrier (kcal/mol) 5.25.4The higher mass of deuterium can lead to a slightly higher energy barrier for rotation around the C-O bond.

Note: The data in this table is illustrative and intended to represent the expected outcomes of such a comparative study.

Theoretical and Computational Studies Involving 2 Benzyloxy 5 Acetaminobenzenethiol D5

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of molecules. For compounds structurally related to 2-Benzyloxy-5-acetaminobenzenethiol-d5, the B3LYP hybrid functional combined with a basis set such as 6-31G(d,p) is a commonly used method for optimizing molecular geometry and calculating electronic properties. epstem.netresearchgate.net

These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

For this compound, these calculations would reveal how the benzyloxy, acetamido, and thiol groups influence the electron distribution across the aromatic ring. The substitution pattern on the benzene ring is expected to create a specific molecular dipole moment and electrostatic potential surface, which are crucial for understanding its interactions with other molecules.

Table 1: Illustrative Calculated Electronic Properties for Aromatic Compounds (Note: The following data is illustrative and based on typical values for similar aromatic compounds, as specific data for this compound is not available in the cited literature.)

ParameterIllustrative ValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DebyeMeasure of the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. For molecules with flexible side chains like the benzyloxy group in this compound, MD simulations are essential for exploring the accessible conformations in different environments, such as in solution. nih.gov

These simulations can reveal the preferred orientations of the functional groups and the rotational barriers around single bonds. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly affect its binding affinity.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules or other solutes. This can shed light on its solubility and how it behaves in a complex environment. The stability of intermolecular interactions, such as hydrogen bonds, can be assessed by monitoring their occurrence and lifetime throughout the simulation. nih.gov

Prediction of Kinetic Isotope Effects on Reaction Rates and Equilibria

The presence of deuterium (B1214612) atoms in this compound makes it an interesting subject for studying kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The five deuterium atoms on the benzyloxy group's phenyl ring would primarily lead to secondary kinetic isotope effects, as the C-D bonds are not typically broken during many reactions of the thiol or acetamido groups.

Secondary KIEs arise from changes in the vibrational frequencies of the molecule between the ground state and the transition state. wikipedia.org Theoretical calculations can predict the magnitude of these effects by computing the vibrational frequencies of both the deuterated and non-deuterated isotopologues in their ground and transition states. These predictions are valuable for elucidating reaction mechanisms. For instance, a significant KIE can provide evidence for a specific rate-determining step in a reaction pathway. acs.org

Studies on the ionization of thiol acids have demonstrated the influence of deuterium substitution on equilibrium constants, known as equilibrium isotope effects. acs.org Computational models can similarly predict these effects for this compound, offering insights into how deuteration affects the acidity of the thiol group.

Table 2: Illustrative Predicted Kinetic Isotope Effects (KIE) for a Hypothetical Reaction (Note: This table presents hypothetical KIE values to illustrate the concept, as specific experimental or computational data for reactions involving this compound are not available in the cited literature.)

Reaction TypeHypothetical kH/kDInterpretation
Nucleophilic attack at the thiol group1.05A small normal secondary KIE, suggesting a change in hybridization at a nearby carbon in the transition state.
Oxidation of the thiol group0.98A small inverse secondary KIE, potentially indicating a more sterically crowded transition state.

In Silico Modeling for Spectroscopic Parameter Prediction and Data Interpretation

In silico modeling is a powerful tool for predicting spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound and interpreting its experimental spectra. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. epstem.netresearchgate.net By calculating the 1H and 13C NMR spectra for a proposed structure, these can be compared with experimental data to confirm the correct assignment of signals. nih.govnih.gov For a deuterated compound, these calculations can also predict the effect of deuterium on the chemical shifts of neighboring protons.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. acs.org This is particularly useful for identifying the characteristic stretching frequencies of functional groups such as the S-H bond of the thiol, the C=O bond of the acetamido group, and the C-O bond of the benzyloxy group. The calculated IR spectrum for the deuterated compound would show a shift in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated analogue.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: The following data is for illustrative purposes. Experimental values would be obtained from actual measurements, and predicted values from computational models.)

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)
1H NMR Chemical Shift (SH)3.4 ppm3.5 ppm
13C NMR Chemical Shift (C=O)169.5 ppm169.8 ppm
IR Stretching Frequency (C=O)1670 cm-11665 cm-1
IR Stretching Frequency (S-H)2550 cm-12555 cm-1

Future Research Directions and Emerging Applications for 2 Benzyloxy 5 Acetaminobenzenethiol D5

Development of Novel Deuteration Methodologies for Complex Molecular Architectures

The precise and efficient synthesis of deuterated molecules like 2-Benzyloxy-5-acetaminobenzenethiol-d5 is fundamental to their application. Future research will undoubtedly focus on developing more sophisticated and selective deuteration methods for complex organic structures.

Catalytic C-H Activation: A significant area of development is the use of transition metal catalysts for the direct, site-selective replacement of hydrogen with deuterium (B1214612) (C-H activation). Recent advancements have seen the use of catalysts based on palladium, iridium, rhodium, and silver to achieve high levels of deuteration in complex molecules, including those with multiple functional groups and aromatic rings. acs.orggoogle.com For a molecule like this compound, with its distinct aromatic systems, future methodologies may employ directing groups to guide the catalyst to specific C-H bonds, allowing for precise control over the deuteration pattern. The development of more robust and reusable heterogeneous catalysts, such as metals on carbon supports (e.g., Pd/C, Pt/C, Rh/C), is also a promising avenue for more sustainable and scalable deuteration processes. alfa-chemistry.com

Flow Chemistry: The application of flow chemistry to isotopic labeling is another rapidly emerging field. rsc.orgresolvemass.ca Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for exothermic deuteration reactions. rsc.org This technology could enable the late-stage deuteration of complex molecules, reducing the number of synthetic steps and making the production of compounds like this compound more efficient and cost-effective. rsc.orgresolvemass.ca

Enzymatic and Photochemical Methods: Biocatalysis and photochemistry represent greener and more selective alternatives to traditional chemical synthesis. isotope.comacs.orgscielo.org.mx Enzymes, with their inherent specificity, can catalyze deuteration at specific positions within a molecule under mild conditions. isotope.comacs.orgrsc.org Photochemical methods, utilizing light to initiate deuteration reactions, also offer a high degree of control and can often be performed at ambient temperatures. rsc.org The development of novel enzymes and photosensitizers tailored for the deuteration of complex aromatic and sulfur-containing compounds will be a key area of future research.

Exploration of New Analytical Platforms and Detection Technologies for Deuterated Compounds

The accurate characterization of deuterated compounds is crucial for their application. Future research will focus on the development and refinement of analytical techniques to provide more detailed information about the isotopic distribution and structural dynamics of molecules like this compound.

Advanced Mass Spectrometry: High-resolution mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds, allowing for the precise determination of deuterium incorporation. tengerchemical.comrsc.org Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are powerful for studying the conformational dynamics of molecules. dtic.milresearchgate.net Future developments may include the coupling of MS with other separation techniques and the use of novel ionization methods to minimize fragmentation and preserve the isotopic information of the intact molecule.

High-Field and Solid-State NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the exact location of deuterium atoms within a molecule. resolvemass.caacs.org High-field NMR offers greater sensitivity and resolution, which is critical for analyzing complex spectra. resolvemass.ca Solid-state NMR can provide valuable information about the structure and dynamics of deuterated compounds in solid materials. The use of deuterium NMR (²H NMR) directly detects the deuterium nuclei, providing a clean spectrum without proton signals and allowing for quantitative analysis of deuterium enrichment. researchgate.net

Neutron Scattering: Neutron scattering techniques are uniquely sensitive to the presence of deuterium. zeochem.comresearchgate.net The significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast variation" studies, where specific parts of a molecule or a molecular assembly can be "highlighted" by selective deuteration. europa.euornl.gov This is particularly valuable in materials science and structural biology for elucidating the structure and dynamics of complex systems. acs.orgzeochem.com

Vibrational Spectroscopy: Techniques like Raman and infrared (IR) spectroscopy are sensitive to the changes in vibrational frequencies caused by the increased mass of deuterium. alfa-chemistry.comscielo.org.mx This allows for the characterization of deuterated compounds and the study of isotopic effects on molecular vibrations. alfa-chemistry.comresearchgate.net Advanced techniques like stimulated Raman scattering (SRS) microscopy can even be used to image the distribution of deuterated molecules within biological systems with high chemical specificity.

Expansion into Advanced Materials Science Research and Functional Molecules

The kinetic isotope effect, where the heavier deuterium atom forms stronger bonds than hydrogen, can be exploited to enhance the properties of advanced materials. The incorporation of deuterium into functional molecules like this compound could lead to novel materials with improved performance and stability.

Organic Electronics: In the field of organic electronics, deuteration has been shown to improve the stability and efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.comalfa-chemistry.comisotope.com The stronger C-D bond compared to the C-H bond can reduce non-radiative decay pathways in organic semiconductors, leading to enhanced device lifetime and performance. acs.orgrsc.org The specific electronic and structural properties of this compound, when incorporated into larger functional materials, could be fine-tuned through selective deuteration.

Deuterated Polymers: The synthesis of deuterated polymers is a growing area of research. resolvemass.caeuropa.euornl.gov Deuteration can alter the physical properties of polymers, such as their thermal stability and phase behavior. resolvemass.cadtic.mil These materials are also crucial for neutron scattering studies of polymer structure and dynamics. researchgate.netornl.gov Functionalized thiophenols, related to the core structure of the subject compound, are known to be useful in polymer chemistry, suggesting potential applications for its deuterated analogue in the development of novel polymers with tailored properties.

Functional Molecules with Enhanced Stability: The inherent stability conferred by deuteration can be advantageous in the design of functional molecules for various applications. researchgate.netclearsynth.com For molecules that are susceptible to degradation through C-H bond cleavage, isotopic reinforcement with deuterium can significantly extend their operational lifetime. This could be particularly relevant for molecules used in catalysis, sensing, or as molecular switches.

Integration with Multi-Omics Approaches for Systems Biology and Precision Research

Stable isotope labeling is a powerful tool in "multi-omics" studies, which involve the comprehensive analysis of various biological molecules, such as metabolites (metabolomics), proteins (proteomics), and lipids (lipidomics). Deuterated compounds like this compound can serve as tracers to follow the metabolic fate of molecules in complex biological systems.

Metabolic Flux Analysis: In metabolomics, deuterated compounds can be used to trace the flow of atoms through metabolic pathways. By introducing a deuterated substrate and analyzing the distribution of deuterium in downstream metabolites using techniques like mass spectrometry and NMR, researchers can quantify the rates of metabolic reactions (fluxes). This provides a dynamic view of cellular metabolism that is not attainable from static concentration measurements alone.

Quantitative Proteomics: In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used method for quantitative analysis. While typically employing ¹³C and ¹⁵N, deuterium labeling can also be utilized. Furthermore, deuterated cross-linkers can be used in conjunction with mass spectrometry to study protein-protein interactions and protein structure.

Lipidomics and Glycomics: Deuterated precursors can be incorporated into lipids and glycans to study their synthesis, trafficking, and turnover. The unique mass signature of the deuterated molecules allows for their differentiation from the endogenous, non-labeled pool of molecules, enabling detailed kinetic studies.

The integration of data from these different "omics" platforms, facilitated by the use of isotopic tracers, will provide a more holistic understanding of biological systems and disease processes, paving the way for precision medicine and personalized therapies.

Design and Synthesis of Further Isotopic Variants (e.g., ¹³C, ¹⁵N labeled) for Specialized Applications

Beyond deuteration, the synthesis of 2-Benzyloxy-5-acetaminobenzenethiol labeled with other stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), would open up further avenues for research and application.

Mechanistic Studies: Isotopic labeling is a classical tool for elucidating reaction mechanisms. By strategically placing a ¹³C or ¹⁵N label within the molecule, chemists can track the transformation of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms.

NMR Spectroscopy of Biomolecules: ¹³C and ¹⁵N labeling is essential for nuclear magnetic resonance (NMR) studies of proteins and other biomolecules. These isotopes have a nuclear spin of ½, which allows for the use of a wide range of multidimensional NMR experiments to determine the three-dimensional structure and dynamics of these molecules in solution. If 2-Benzyloxy-5-acetaminobenzenethiol or a derivative were to be used as a ligand or probe in a biological system, ¹³C and ¹⁵N labeling would be invaluable for characterizing its interactions with biomolecules.

Metabolic Tracing: Similar to deuterium, ¹³C and ¹⁵N are widely used as tracers in metabolic studies. The choice of isotope often depends on the specific metabolic pathway being investigated and the analytical techniques being employed. For example, ¹³C labeling is particularly well-suited for tracing carbon backbones in central carbon metabolism.

The combination of different isotopic labels within the same molecule (e.g., deuteration in conjunction with ¹³C or ¹⁵N labeling) can provide even more detailed information in complex systems, enabling researchers to track different parts of a molecule simultaneously. The development of synthetic routes to access these multi-isotopically labeled variants of 2-Benzyloxy-5-acetaminobenzenethiol will be a key enabler for these advanced applications.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Benzyloxy-5-acetaminobenzenethiol-d5, and how do isotopic deuteration steps affect yield?

Synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Benzyloxy group introduction : Via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetaminophen derivatization : Acetylation of an amino group using acetic anhydride in pyridine .
  • Thiol protection/deprotection : Use of tert-butyl thiol groups or disulfide intermediates to avoid undesired oxidation .
  • Deuteration : The "-d5" label (likely at the benzyl or acetaminophen moiety) is introduced via catalytic exchange (e.g., D₂O with Pd/C) or deuterated reagents (e.g., CD₃I for methyl groups) .

Yield considerations : Deuteration steps often reduce yields by 10–20% due to isotopic dilution or side reactions. Optimize reaction time, temperature, and catalyst loading to mitigate losses .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation of volatile thiol byproducts .
  • Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C. Thiol groups are prone to oxidation; add stabilizers like EDTA (0.1% w/v) to aqueous solutions .
  • Deuterium stability : Monitor isotopic integrity via mass spectrometry; avoid prolonged exposure to light or moisture to prevent H/D exchange .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H NMR for non-deuterated protons (e.g., aromatic signals at δ 6.8–7.5 ppm); ²H NMR or isotopic ratio MS for deuterium content verification .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis. Monitor [M+H]⁺ ions for isotopic patterns .
  • FT-IR : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and benzyl ether (C-O-C) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How does deuteration at specific positions influence the compound’s reactivity in cross-coupling reactions?

Deuteration alters kinetic isotope effects (KIE) in reactions like:

  • Suzuki-Miyaura coupling : Deuterated aryl halides exhibit slower oxidative addition (KIE ~1.5–2.0), requiring longer reaction times .
  • Thiol-disulfide exchange : Reduced reaction rates due to heavier deuterium atoms; use Arrhenius plots to adjust activation energy parameters .

Experimental design : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (temperature, catalyst loading). Use kinetic modeling to quantify isotope effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS isotopic ratios)?

  • NMR anomalies : Check for residual protons in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6). Use 2D-COSY to assign splitting patterns caused by adjacent deuteration .
  • MS discrepancies : Calibrate instruments with deuterated standards (e.g., DL-Phenyl-d5-glycine ). Adjust ionization parameters (e.g., ESI voltage) to minimize in-source fragmentation.

Q. How can researchers design stability studies to evaluate hydrolytic degradation of the thiol group in aqueous buffers?

  • Protocol : Prepare solutions at pH 2–10 (adjusted with HCl/NaOH). Incubate at 25°C and 40°C. Sample aliquots at t = 0, 24, 48, 168 hrs.
  • Analysis : Use HPLC-UV (λ = 254 nm) to quantify intact compound vs. degradation products (e.g., disulfides or oxidized sulfonic acids) .
  • Deuterium impact : Compare degradation rates in H₂O vs. D₂O to assess solvent isotope effects .

Q. What computational methods predict the metabolic pathways of this compound in biological systems?

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to model phase I/II metabolism. Focus on deuteration’s impact on CYP450 enzyme binding .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). Use LC-MS/MS to detect deuterated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.